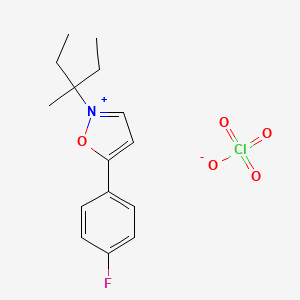![molecular formula C6H4N6 B12637837 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine CAS No. 944721-60-2](/img/structure/B12637837.png)
1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, tetrazole, and pyridine rings. This unique structure imparts the compound with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine typically involves cyclization reactions. One common method is the cyclization of pyridine N-oxides with sulfonyl or phosphoryl azides under heating conditions . Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as a catalyst . These methods highlight the versatility of the compound’s synthesis, allowing for the formation of the fused ring system under various conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials and efficient catalysts. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.
Industry: It is utilized in the development of optoelectronic devices, sensors, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]pyridine: Shares a similar fused ring system and is used in various pharmaceutical and industrial applications.
Tetrazolo[1,5-a]pyridine: Another related compound with applications in materials science and chemistry.
Uniqueness: 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine stands out due to its unique combination of imidazole, tetrazole, and pyridine rings, which imparts distinct properties and reactivity. This makes it a valuable compound for specialized applications that require specific chemical and physical characteristics.
Propriétés
Numéro CAS |
944721-60-2 |
|---|---|
Formule moléculaire |
C6H4N6 |
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
1,3,5,10,11,12-hexazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-5-9-10-11-12(5)6-4(1)7-3-8-6/h1-3H,(H,7,8) |
Clé InChI |
BUADLGPETYIIIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=NN2C3=C1NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)


![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
![1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12637801.png)

![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-](/img/structure/B12637806.png)
![Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-](/img/structure/B12637807.png)

![1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol](/img/structure/B12637823.png)
